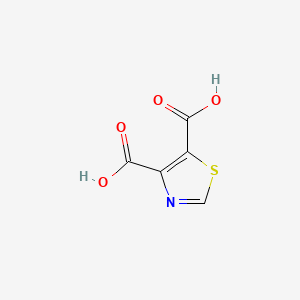

Thiazole-4,5-dicarboxylic acid

Description

BenchChem offers high-quality Thiazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHARFNUBJTTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176892 | |

| Record name | Thiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22358-80-1 | |

| Record name | Thiazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiazole-4,5-dicarboxylic acid molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Thiazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Core in Modern Chemistry

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Molecules incorporating the thiazole ring exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aromatic nature of the thiazole ring means its pi (π) electrons are delocalized, creating multiple reactive positions suitable for chemical modification.[1]

This guide focuses on a specific, highly functionalized derivative: thiazole-4,5-dicarboxylic acid (IUPAC: 1,3-thiazole-4,5-dicarboxylic acid).[4][5] Characterized by the presence of two carboxylic acid groups appended to the core ring, this molecule serves not only as a potential pharmacophore but also as a versatile building block for synthesizing more complex structures, such as metal-organic frameworks and functional organic materials.[3][6] Understanding its precise molecular structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel derivatives, and harnessing its full potential in drug development and materials innovation.

Elucidating the Molecular Architecture

The fundamental identity of thiazole-4,5-dicarboxylic acid is defined by its chemical formula, C₅H₃NO₄S, and a molecular weight of 173.15 g/mol .[3][4] Its structure consists of the planar thiazole ring substituted at the C4 and C5 positions with carboxylic acid (-COOH) groups.

Core Planarity and Conformational Analysis

The thiazole ring itself is inherently planar due to the sp² hybridization of its constituent carbon and nitrogen atoms, which facilitates the delocalization of π electrons characteristic of aromatic systems.[1] The addition of the two carboxylic acid groups introduces conformational possibilities. Computational studies on the closely related thiazole-5-carboxylic acid, using Density Functional Theory (DFT), have shown that the orientation of the carboxylic group relative to the ring can lead to multiple conformers.[7] Some of these conformers maintain overall planarity, while others are non-planar, with the non-planar forms being higher in energy.[7] For thiazole-4,5-dicarboxylic acid, strong intramolecular hydrogen bonding between the adjacent carboxylic groups, as well as intermolecular hydrogen bonding in the solid state, would likely favor a relatively planar conformation to maximize stability.

Key Structural Parameters

| Parameter | Atom Pair / Triplet | Typical Value (Å or °) | Rationale & Commentary |

| Bond Lengths | |||

| S1—C2 | ~1.72 Å | Exhibits partial double-bond character due to π-electron delocalization within the aromatic ring. | |

| C2=N3 | ~1.31 Å | A characteristic short bond length indicative of a carbon-nitrogen double bond. | |

| N3—C4 | ~1.38 Å | Longer than C2=N3, reflecting its single-bond character within the conjugated system. | |

| C4=C5 | ~1.37 Å | A typical double bond length, integral to the ring's aromaticity. | |

| C5—S1 | ~1.71 Å | Similar to the S1-C2 bond, indicating the sulfur atom's participation in the π-system. | |

| C4—C(OOH) | ~1.49 Å | Standard sp²-sp² carbon-carbon single bond connecting the ring to the carboxylic acid group. | |

| C5—C(OOH) | ~1.49 Å | Similar to the C4-carboxyl connection. | |

| Bond Angles | |||

| C5—S1—C2 | ~90° | The acute angle around the sulfur atom is characteristic of five-membered heterocyclic rings containing a third-row element. | |

| S1—C2=N3 | ~115° | Reflects the sp² hybridization of the C2 atom. | |

| C2=N3—C4 | ~110° | Typical for a nitrogen atom in a five-membered aromatic heterocycle. | |

| N3—C4=C5 | ~113° | The geometry around the sp² hybridized C4 atom. | |

| C4=C5—S1 | ~112° | Completes the internal angles of the five-membered ring. |

Note: These values are approximations based on related structures and theoretical calculations. Actual experimental values may vary slightly.

Caption: Numbered atomic representation of 1,3-thiazole-4,5-dicarboxylic acid.

The Nature of Chemical Bonding

The chemical behavior of thiazole-4,5-dicarboxylic acid is a direct consequence of its underlying bonding and electronic structure.

Aromaticity and Electron Distribution

The thiazole ring is aromatic, fulfilling Hückel's rule with 6 π-electrons (four from the two C=C and C=N double bonds, and two from the lone pair of the sulfur atom) delocalized across the five-membered ring. This delocalization imparts significant thermodynamic stability.[1]

However, the thiazole system is also considered electron-deficient.[9][10] This is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. This effect is dramatically amplified in thiazole-4,5-dicarboxylic acid by the presence of two strongly electron-withdrawing carboxylic acid groups. This pronounced electron deficiency makes the thiazole ring less susceptible to electrophilic attack than benzene but more reactive towards nucleophiles at specific positions.

Tautomerism

While tautomerism is a known phenomenon in heterocyclic chemistry, particularly thione-thiol tautomerism in triazoles, it is less of a factor for the parent thiazole-4,5-dicarboxylic acid structure itself.[11] However, coordination to a metal center can induce tautomerization, transforming the thiazole into a corresponding carbene tautomer, a principle that highlights the molecule's electronic versatility.[12]

Intermolecular Forces: The Role of Hydrogen Bonding

The two carboxylic acid groups are the dominant drivers of the molecule's physical properties. They are capable of acting as both hydrogen bond donors (from the -OH) and acceptors (from the C=O). This leads to the formation of extensive and robust intermolecular hydrogen-bonding networks in the solid state. This strong intermolecular cohesion is responsible for its solid-state nature and influences its solubility profile. The molecule exhibits good solubility in polar aprotic solvents like DMSO and DMF, which can effectively disrupt this hydrogen bonding, but has more moderate solubility in polar protic solvents like methanol.[3]

Synthesis and Experimental Protocols

The construction of the thiazole-4,5-dicarboxylic acid scaffold is a key process for its application. One established method proceeds from readily available amino acid precursors.[3]

Synthetic Workflow Overview

A validated synthetic pathway starts with L-cysteine hydrochloride, proceeding through a series of well-understood organic transformations to achieve the final product in high yield.[3] The core logic is to first construct a thiazolidine ring (a saturated version of thiazole), which is then oxidized to the aromatic thiazole, followed by hydrolysis to unmask the carboxylic acid groups.

Caption: Key stages in the synthesis of thiazole-4,5-dicarboxylic acid.

Detailed Experimental Protocol: Synthesis from L-Cysteine Precursor

This protocol outlines the multi-step synthesis, providing both the procedural steps and the underlying chemical rationale.[3]

Step 1: Condensation, Esterification, and Protection

-

Procedure:

-

Suspend L-cysteine hydrochloride in methanol.

-

Add an acid catalyst (e.g., thionyl chloride, dropwise at 0°C) to facilitate esterification of the carboxylic acid.

-

Introduce a suitable aldehyde or ketone (e.g., formaldehyde) to condense with the amine and thiol groups, forming the thiazolidine ring.

-

Reflux the mixture to drive the reactions to completion.

-

Work up the reaction by neutralizing the acid and extracting the esterified thiazolidine product.

-

-

Causality and Expertise:

-

Esterification: The carboxylic acid of cysteine is converted to a methyl ester. This is a crucial protecting group strategy. The free carboxylic acid could interfere with subsequent reactions, particularly the oxidation step. Methanol serves as both the solvent and the reagent, and an acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.

-

Condensation: The reaction with an aldehyde forms the five-membered thiazolidine ring. This is a classic cyclization reaction that builds the core heterocyclic structure in its saturated form.

-

Step 2: Oxidation to Form the Aromatic Thiazole Ring

-

Procedure:

-

Dissolve the methyl thiazolidine-4-carboxylate intermediate in a suitable solvent such as acetonitrile.

-

Add an oxidizing agent, such as manganese dioxide (MnO₂), in excess.

-

Heat the reaction mixture (e.g., 60-100°C) for an extended period (24-72 hours), monitoring the reaction progress by TLC.

-

Upon completion, filter off the solid manganese salts and concentrate the filtrate to obtain the crude methyl thiazole-4,5-dicarboxylate.

-

-

Causality and Expertise:

-

Aromatization: This is the key step where the stable aromatic thiazole ring is created. MnO₂ is a mild and effective oxidizing agent for converting the thiazolidine to a thiazole. It selectively dehydrogenates the ring without cleaving it. The reaction is often heterogeneous (solid MnO₂ in a liquid solution) and requires heat to achieve a reasonable reaction rate. The process removes two hydrogen atoms, creating two new double bonds and the aromatic π-system.

-

Step 3: Hydrolysis to Yield the Final Dicarboxylic Acid

-

Procedure:

-

Dissolve the diester intermediate from the previous step in a mixture of a water-miscible solvent (like THF or methanol) and aqueous base (e.g., NaOH or LiOH).

-

Stir the reaction at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a low pH.

-

The final product, thiazole-4,5-dicarboxylic acid, will precipitate out of the aqueous solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Causality and Expertise:

-

Deprotection: This final step removes the methyl ester protecting groups to reveal the desired carboxylic acid functionalities. Saponification (base-catalyzed hydrolysis) is a robust and high-yielding method for this transformation. The mechanism involves nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.

-

Precipitation: Thiazole-4,5-dicarboxylic acid is significantly less soluble in acidic aqueous media than its corresponding carboxylate salt. Acidification protonates the carboxylate anions, causing the neutral dicarboxylic acid to precipitate, providing a simple and effective method of isolation and purification.

-

Conclusion

Thiazole-4,5-dicarboxylic acid is a molecule of significant interest, defined by the interplay between its aromatic, electron-deficient thiazole core and its two highly functional carboxylic acid groups. Its rigid, planar heterocyclic backbone provides a stable scaffold, while the delocalized π-electron system governs its intrinsic reactivity.[1][10] The carboxylic acid substituents are the primary determinants of its physical properties, enabling strong intermolecular hydrogen bonding and providing handles for further chemical modification. The well-established synthetic routes, grounded in fundamental organic chemistry principles, allow for its accessible preparation, paving the way for its continued exploration in the development of novel pharmaceuticals and advanced functional materials.

References

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods Source: DergiPark URL: [Link]

-

Title: Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 Source: PubChem - NIH URL: [Link]

-

Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics Source: RSC Publishing URL: [Link]

-

Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source: RSC Publishing URL: [Link]

-

Title: Thiazole-4,5-dicarboxylic acid | C5H3NO4S | CID 193584 Source: PubChem URL: [Link]

-

Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: PMC URL: [Link]

-

Title: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics | Request PDF Source: ResearchGate URL: [Link]

-

Title: Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL: [Link]

-

Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: MDPI URL: [Link]

-

Title: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers | Request PDF Source: ResearchGate URL: [Link]

-

Title: Thiazole-4,5-dicarboxylic acid Source: MySkinRecipes URL: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 4. Thiazole-4,5-dicarboxylic acid | C5H3NO4S | CID 193584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiazole-4,5-dicarboxylic acid | 22358-80-1 [sigmaaldrich.com]

- 6. Thiazole-4,5-dicarboxylic acid [myskinrecipes.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Thiazole-4,5-dicarboxylic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of Thiazole-4,5-dicarboxylic Acid

Thiazole-4,5-dicarboxylic acid (T4DA) is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its rigid, planar structure, coupled with the presence of two carboxylic acid moieties and a reactive thiazole ring, imparts a unique combination of physical and chemical properties. This guide provides an in-depth exploration of these characteristics, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The strategic manipulation of T4DA's functional groups allows for its use as a versatile building block in the synthesis of a wide array of biologically active molecules and novel materials.[1][2] The thiazole nucleus itself is a critical component in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives.[3]

PART 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of Thiazole-4,5-dicarboxylic acid is fundamental to its application in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, formulation strategies, and biological assays.

General and Structural Properties

Thiazole-4,5-dicarboxylic acid is a solid at room temperature, appearing as a pale yellow liquid in its free thiazole form. The core of the molecule is a five-membered thiazole ring, which is an aromatic system due to the delocalization of six π-electrons.[4] This aromaticity contributes to its planarity and stability.

| Property | Value | Source |

| Molecular Formula | C₅H₃NO₄S | [1][5] |

| Molecular Weight | 173.15 g/mol | [5] |

| IUPAC Name | 1,3-thiazole-4,5-dicarboxylic acid | [5] |

| CAS Number | 22358-80-1 | [5] |

| Physical Form | Solid |

Solubility Profile: A Key to Application

The solubility of T4DA is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The presence of two carboxylic acid groups allows for interaction with polar solvents, while the thiazole ring itself has some hydrophobic character.

| Solvent Type | Solvent Examples | Solubility | Rationale | Source |

| Polar Aprotic | DMF, DMSO, DMAc | > 20 mg/mL | Strong dipole-dipole interactions with the carboxylic acid groups and the thiazole nitrogen facilitate solvation. | [1] |

| Polar Protic | Methanol, Ethanol | 5-20 mg/mL | Hydrogen bonding between the carboxylic acid groups and the solvent molecules is the primary driver of solubility. | [1] |

| Aqueous | Water | < 5 mg/mL | Limited by the hydrophobic nature of the thiazole ring, despite the hydrophilic carboxylic acid groups. | [1] |

| Non-Polar | Hexane, Toluene | < 0.1 mg/mL | The high polarity of the dicarboxylic acid functionality results in very poor solubility in non-polar environments. | [1] |

Acid-Base Properties and pH-Dependent Speciation

Thiazole-4,5-dicarboxylic acid is a polyprotic acid with three ionizable sites: the two carboxylic acid groups and the thiazole nitrogen.[1] The pKa values determine the charge state of the molecule at a given pH, which in turn significantly influences its solubility, reactivity, and biological activity.[1]

| Ionization Step | pKa Range | Description | Source |

| pKa1 | 2.5 - 3.5 | Deprotonation of the more acidic carboxylic acid group. The electron-withdrawing nature of the thiazole ring enhances its acidity. | [1] |

| pKa2 | 4.5 - 5.5 | Deprotonation of the second carboxylic acid group. Electrostatic repulsion from the first carboxylate makes this proton less acidic. | [1] |

| Thiazole Nitrogen Protonation | ~2.4 | Protonation of the nitrogen at position 3 under acidic conditions. | [1] |

The pH-dependent speciation of T4DA can be visualized as follows:

Caption: pH-dependent speciation of Thiazole-4,5-dicarboxylic acid.

Thermal Stability and Decomposition

Thermogravimetric analysis reveals that Thiazole-4,5-dicarboxylic acid exhibits good thermal stability up to approximately 200°C.[1] The decomposition process occurs in multiple stages. An initial weight loss between 165-227°C is attributed to the loss of adsorbed moisture and residual solvents.[1] The primary decomposition of the thiazole ring and carboxylic acid groups occurs at much higher temperatures, between 428-528°C.[1]

PART 2: Chemical Properties and Reactivity

The chemical reactivity of Thiazole-4,5-dicarboxylic acid is centered around its key functional groups: the two carboxylic acids and the thiazole ring. This section delves into the characteristic reactions and provides insights into its synthetic utility.

Reactions of the Carboxylic Acid Groups

The carboxylic acid moieties are the primary sites for derivatization, allowing for the synthesis of a wide range of functional molecules.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters. These esters are valuable intermediates in organic synthesis.[1]

-

Amide Formation: Condensation with amines or hydrazines, often facilitated by coupling agents, leads to the formation of amides and hydrazides.[1][4] This reaction is fundamental for building larger molecules with potential biological activity.

-

Decarboxylation: The removal of one or both carboxylic acid groups can be achieved under specific conditions, leading to the formation of other thiazole derivatives.[1]

Reactivity of the Thiazole Ring

The thiazole ring exhibits a unique reactivity profile, being susceptible to both electrophilic and nucleophilic attack.[6]

-

Electrophilic Substitution: The C5 position of the thiazole ring is the most electron-rich and therefore the preferred site for electrophilic attack, such as halogenation and sulfonation.[6][7]

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, particularly when activated by a good leaving group.[6]

-

N-Alkylation: The nitrogen atom at position 3 can be readily alkylated with alkyl halides to form thiazolium salts.[6]

A generalized workflow for the derivatization of Thiazole-4,5-dicarboxylic acid is depicted below:

Caption: Key synthetic transformations of Thiazole-4,5-dicarboxylic acid.

PART 3: Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of Thiazole-4,5-dicarboxylic acid are no exception. The diverse biological activities exhibited by thiazole-containing compounds underscore the importance of T4DA as a starting material for drug discovery.[8]

Broad-Spectrum Biological Activity

Thiazole derivatives have demonstrated a wide range of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial agents.[1][8]

-

Anticancer Activity: Several clinically used anticancer drugs contain a thiazole ring.[3] Thiazole derivatives can act as inhibitors of various biological targets involved in cancer progression.[3]

-

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of thiazole derivatives have been well-documented.[1][8]

-

Antioxidant Properties: Some thiazole-containing compounds exhibit significant antioxidant activity.[1][4]

-

Other Therapeutic Areas: Thiazole derivatives have also shown promise as antiviral, diuretic, anticonvulsant, and neuroprotective agents.[1]

PART 4: Experimental Protocols

To facilitate the practical application of the information presented, this section provides a detailed, step-by-step methodology for a key synthetic transformation.

Protocol: Synthesis of a Thiazole-4,5-dicarboxamide Derivative

Objective: To synthesize a diamide derivative of Thiazole-4,5-dicarboxylic acid via a standard amide coupling reaction.

Materials:

-

Thiazole-4,5-dicarboxylic acid (T4DA)

-

Primary or secondary amine (2.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (2.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (2.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Thiazole-4,5-dicarboxylic acid (1 equivalent) in anhydrous DMF.

-

Activation: To the stirred solution, add HOBt (2.2 equivalents) and the chosen amine (2.2 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (2.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired diamide derivative.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful removal of the DCU byproduct and the purification of the final compound to a high degree of purity, as confirmed by spectroscopic methods, validates the protocol. The choice of coupling agent and solvent may be optimized based on the specific amine used.

Conclusion

Thiazole-4,5-dicarboxylic acid is a molecule of significant synthetic and pharmaceutical importance. Its well-defined physical and chemical properties, coupled with the versatile reactivity of its functional groups, make it an invaluable tool for researchers and drug development professionals. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for unlocking its full potential in the creation of novel therapeutics and advanced materials.

References

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

DergiPark. (2020, November 27). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

-

Walsh Medical Media. (2022, October 17). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

PubChem. (n.d.). Thiazole-5-carboxylic acid. [Link]

-

Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

-

Wikipedia. (n.d.). Thiazole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubChem. (n.d.). Thiazole-4,5-dicarboxylic acid. [Link]

Sources

- 1. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. Thiazole-4,5-dicarboxylic acid | C5H3NO4S | CID 193584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Thiazole-4,5-dicarboxylic Acid: A Comprehensive Technical Guide for Advanced Research

Introduction: The Strategic Importance of the Thiazole Scaffold in Modern Chemistry

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in the architecture of molecules with profound biological and material properties. Its unique electronic configuration, conformational rigidity, and capacity for diverse intermolecular interactions have established it as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. This guide focuses on a particularly valuable derivative: Thiazole-4,5-dicarboxylic acid (TDCA) . With the IUPAC name 1,3-thiazole-4,5-dicarboxylic acid and a CAS number of 22358-80-1 , this molecule serves as a critical intermediate and a functional core for a new generation of pharmaceuticals and advanced materials.[1]

The strategic placement of two carboxylic acid groups on the thiazole ring imparts a unique set of physicochemical properties, including multiple coordination sites for metal ions and hydrogen bonding capabilities. These features are instrumental in its applications, ranging from the design of potent enzyme inhibitors to the construction of sophisticated metal-organic frameworks (MOFs). This document provides an in-depth exploration of TDCA, from its fundamental properties and synthesis to its cutting-edge applications, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical and Spectroscopic Profile of Thiazole-4,5-dicarboxylic Acid

A thorough understanding of the intrinsic properties of a molecule is paramount for its effective application. This section delineates the key physicochemical and spectroscopic data for TDCA.

Core Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1,3-thiazole-4,5-dicarboxylic acid | [1] |

| CAS Number | 22358-80-1 | [1] |

| Molecular Formula | C₅H₃NO₄S | [1] |

| Molecular Weight | 173.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Moderate solubility in polar protic solvents like methanol and ethanol (5-20 mg/mL); limited water solubility (<5 mg/mL); poor solubility in non-polar solvents like hexane and toluene (<0.1 mg/mL).[2] | [2] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the proton at the C2 position of the thiazole ring. A broad singlet corresponding to the two carboxylic acid protons. The exact chemical shift would depend on the solvent used. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the molecule: two for the carboxylic acid groups, and three for the thiazole ring carbons. |

| IR Spectroscopy | Characteristic broad O-H stretching vibrations from the carboxylic acid groups (typically in the 2500-3300 cm⁻¹ region). Strong C=O stretching vibrations from the carbonyls of the carboxylic acids (around 1700 cm⁻¹). C=N and C-S stretching vibrations characteristic of the thiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (173.15 m/z for [M]⁺). Fragmentation patterns would likely involve the loss of CO₂ and other characteristic fragments of the thiazole ring. |

Synthesis of Thiazole-4,5-dicarboxylic Acid: A Methodological Overview

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone method.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For TDCA, a multi-step synthesis starting from readily available precursors is often employed.

Conceptual Synthetic Pathway

A plausible and commonly referenced synthetic strategy for thiazole carboxylic acids involves the use of L-cysteine as a chiral starting material. This approach leverages the inherent functionality of the amino acid to construct the thiazole core. The synthesis of the related thiazole-4-carboxylic acid provides a blueprint for accessing TDCA.

Caption: Conceptual synthetic workflow for Thiazole-4,5-dicarboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative adaptation based on established methods for synthesizing related thiazole carboxylic acids. Researchers should optimize these conditions for their specific laboratory setup.

-

Step 1: Synthesis of Methyl thiazolidine-4-carboxylate: L-cysteine hydrochloride and formaldehyde are subjected to a condensation reaction followed by esterification, typically in methanol with an acid catalyst. This step forms the initial thiazolidine ring.

-

Step 2: Oxidation to Methyl thiazole-4-carboxylate: The thiazolidine ring is aromatized to a thiazole ring through oxidation. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

-

Step 3: Introduction of the Second Carboxylic Group: This is a critical step that can be achieved through various organic methodologies. One potential route is the functionalization of the C5 position of the thiazole ring. This might involve lithiation followed by quenching with carbon dioxide, or other carboxylation strategies. The result is the formation of dimethyl thiazole-4,5-dicarboxylate.

-

Step 4: Hydrolysis to Thiazole-4,5-dicarboxylic acid: The final step involves the hydrolysis of the diester to the dicarboxylic acid. This is typically achieved by heating the diester in the presence of a strong acid or base, followed by acidification to precipitate the final product, TDCA.

Self-Validating System: Throughout this synthesis, the progress of each step can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and by melting point analysis.

Applications in Drug Discovery and Development

The thiazole scaffold is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. The incorporation of the thiazole ring can enhance binding to biological targets, improve pharmacokinetic properties, and confer a range of pharmacological activities.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[4] These include:

-

Enzyme Inhibition: Many thiazole-containing compounds are potent inhibitors of kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.

-

Interference with Cell Signaling: They can disrupt key signaling pathways involved in cancer cell proliferation and survival.

While specific derivatives of TDCA are not yet prominent in clinical trials, its structure provides an excellent starting point for the design of novel anticancer agents. The two carboxylic acid groups can be functionalized to create a library of amides, esters, and other derivatives with diverse pharmacological profiles. For instance, a study on novel thiazole derivatives showed potent activity against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values in the low micromolar range.[4]

Caption: Mechanisms of anticancer action for thiazole derivatives.

Antimicrobial and Anti-inflammatory Properties

Derivatives of thiazole have a long history of use as antimicrobial agents. The thiazole ring is a key component of some sulfonamide antibiotics. The dicarboxylic acid functionality of TDCA allows for the synthesis of derivatives that can be explored for their efficacy against various bacterial and fungal strains. Furthermore, thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade.

Applications in Materials Science: Coordination Polymers and MOFs

The presence of two carboxylic acid groups and the nitrogen atom in the thiazole ring makes TDCA an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[5] These materials are of immense interest due to their tunable porosity, high surface area, and diverse applications in gas storage, separation, catalysis, and sensing.

Coordination Modes of TDCA

TDCA can coordinate to metal centers in various ways, including:

-

Bidentate Chelation: One carboxylate group can chelate to a single metal ion.

-

Bridging: The two carboxylate groups can bridge two different metal centers, leading to the formation of one-, two-, or three-dimensional networks.

-

Mixed Coordination: Both the carboxylate oxygen atoms and the thiazole nitrogen atom can participate in coordination, leading to more complex and robust structures.

The choice of metal ion, solvent system, and reaction conditions can influence the final topology and properties of the resulting coordination polymer.

Caption: Potential coordination modes of TDCA with metal centers.

The rigid and planar nature of the thiazole ring can impart thermal stability and specific electronic properties to the resulting MOFs. For example, thiazolo[5,4-d]thiazole-based MOFs have been investigated for their luminescent properties, which can be modulated by the presence of different guest molecules, making them suitable for chemical sensing applications.[6]

Future Perspectives and Conclusion

Thiazole-4,5-dicarboxylic acid is a molecule of significant strategic importance with a broad and expanding application landscape. Its utility as a versatile building block in both drug discovery and materials science is well-established. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: Greener, more efficient, and scalable synthetic routes to TDCA and its derivatives are highly desirable.

-

Exploration of New Pharmacological Activities: Systematic screening of TDCA-derived compound libraries against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities.

-

Design of Advanced Functional Materials: The rational design of TDCA-based MOFs and coordination polymers with tailored properties for specific applications in catalysis, sensing, and gas separation will continue to be a vibrant area of research.

References

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. Available at: [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]

-

Thiazole-4,5-dicarboxylic acid | C5H3NO4S. PubChem. Available at: [Link]

-

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. ResearchGate. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. Available at: [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Center for Biotechnology Information. Available at: [Link]

-

1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. ACS Publications. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. MDPI. Available at: [Link]

Sources

- 1. Thiazole-4,5-dicarboxylic acid | C5H3NO4S | CID 193584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thiazole-4,5-dicarboxylic Acid: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4,5-dicarboxylic acid, a key heterocyclic compound, holds significant promise in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery, historical synthesis, and the evolution of its preparation methods. We will delve into the mechanistic underpinnings of various synthetic routes, offering detailed, step-by-step protocols for its preparation. Furthermore, this document will explore the diverse applications of Thiazole-4,5-dicarboxylic acid, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of carboxylic acid functionalities at the 4 and 5 positions of the thiazole ring, yielding Thiazole-4,5-dicarboxylic acid, provides crucial reactive handles for further molecular elaboration, making it a highly valuable intermediate in organic synthesis.

The Genesis of Thiazole Synthesis: A Historical Perspective

While the specific discovery of Thiazole-4,5-dicarboxylic acid is not well-documented in easily accessible historical records, its synthesis can be contextualized within the broader history of thiazole chemistry. The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[3] This versatile method involves the condensation of an α-haloketone with a thioamide.

Given the reagents that would have been available to late 19th and early 20th-century chemists, a plausible early synthetic approach to the ester of Thiazole-4,5-dicarboxylic acid could have involved a variation of the Hantzsch synthesis.

Caption: The Hantzsch Thiazole Synthesis.

Another foundational method is the Gabriel synthesis of thiazoles, which involves the reaction of an α-acylaminoketone with phosphorus pentasulfide.[4] This method has also been adapted for the preparation of various thiazole derivatives.

Contemporary Synthesis of Thiazole-4,5-dicarboxylic Acid: A Multi-step Approach from L-Cysteine

A well-established and efficient modern route to Thiazole-4,5-dicarboxylic acid utilizes the readily available amino acid L-cysteine hydrochloride as the starting material. This multi-step synthesis involves condensation, esterification, oxidation, and hydrolysis, typically affording the final product in good overall yield (80-85%).[4]

Overall Synthetic Pathway

Caption: Multi-step synthesis from L-Cysteine.

Detailed Experimental Protocols

Step 1: Condensation to form the Thiazolidine Ring

The initial step involves the condensation of L-cysteine with a suitable carbonyl compound to form the thiazolidine ring.

-

Protocol:

-

Dissolve L-cysteine hydrochloride in an appropriate solvent, such as water or ethanol.

-

Add a suitable carbonyl compound (e.g., glyoxylic acid) and a mild base (e.g., sodium bicarbonate) to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The thiazolidine-4,5-dicarboxylic acid derivative can be isolated by acidification and filtration or extraction.

-

Step 2: Esterification of the Carboxylic Acids

To facilitate the subsequent oxidation step and improve solubility in organic solvents, the carboxylic acid groups are esterified.

-

Protocol:

-

Suspend the thiazolidine-4,5-dicarboxylic acid derivative in an excess of ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC).

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the diethyl thiazolidine-4,5-dicarboxylate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Oxidation to the Aromatic Thiazole Ring

This is a critical step where the thiazolidine ring is aromatized to the thiazole ring. Manganese dioxide (MnO₂) is a commonly used oxidizing agent for this transformation.[4]

-

Protocol:

-

Dissolve the diethyl thiazolidine-4,5-dicarboxylate in a suitable solvent, such as acetonitrile.[4]

-

Add a significant excess of activated manganese dioxide (typically 10-20 molar equivalents).

-

Heat the suspension to reflux (60-80 °C) and stir vigorously for 24-72 hours.[4] The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide through a pad of Celite.

-

Wash the filter cake with the solvent and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude diethyl thiazole-4,5-dicarboxylate. This can be purified by column chromatography if necessary.

-

Step 4: Hydrolysis to Thiazole-4,5-dicarboxylic Acid

The final step is the hydrolysis of the ester groups to yield the desired dicarboxylic acid.

-

Protocol:

-

Dissolve the diethyl thiazole-4,5-dicarboxylate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The Thiazole-4,5-dicarboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Comparative Data of Synthesis Steps

| Step | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Condensation | L-Cysteine HCl, Glyoxylic acid, NaHCO₃ | Water/Ethanol | Room Temp | 2 - 6 | 85 - 95 |

| Esterification | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 4 - 8 | 90 - 98 |

| Oxidation | Manganese Dioxide | Acetonitrile | 60 - 80 | 24 - 72 | 70 - 85 |

| Hydrolysis | NaOH or KOH | Ethanol/Water | Reflux | 2 - 4 | 90 - 98 |

Applications of Thiazole-4,5-dicarboxylic Acid

The bifunctional nature of Thiazole-4,5-dicarboxylic acid, with its aromatic core and two carboxylic acid groups, makes it a versatile building block in several scientific disciplines.

Medicinal Chemistry and Drug Development

The thiazole nucleus is a common feature in many FDA-approved drugs.[1] Thiazole-4,5-dicarboxylic acid serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid groups can be readily converted to a variety of functional groups, such as amides, esters, and hydrazides, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] Derivatives of thiazole carboxylic acids have been investigated for a range of biological activities, including:

-

Antimicrobial Agents: The thiazole ring is a key component of some antimicrobial drugs.

-

Anticancer Agents: Many potent anticancer drugs contain a thiazole moiety.[1]

-

Enzyme Inhibitors: The carboxylic acid groups can act as key binding elements to the active sites of enzymes.

Materials Science: A Linker for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of Thiazole-4,5-dicarboxylic acid makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[4][6] These materials are of great interest due to their porous nature and potential applications in:

-

Gas Storage and Separation: The defined pore sizes of MOFs can be tailored to selectively adsorb and store specific gases.

-

Catalysis: The metal nodes and organic linkers can both serve as active sites for catalytic reactions.

-

Sensing: The luminescence or other physical properties of MOFs can change upon interaction with specific analytes, making them useful as sensors.

-

Drug Delivery: The porous structure of MOFs can be used to encapsulate and release drug molecules in a controlled manner.

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a related compound, has been successfully used to prepare new coordination polymers with various metal ions such as Ag(I), Mn(II), Co(II), Cu(II), and Zn(II).[4]

Conclusion

Thiazole-4,5-dicarboxylic acid, a seemingly simple heterocyclic compound, is a testament to the power of fundamental organic synthesis. While its precise historical discovery remains elusive, its synthesis is now well-established, with a robust and high-yielding route from L-cysteine. The true value of this molecule lies in its versatility as a building block, enabling the creation of a diverse array of more complex structures with significant potential in both medicine and materials science. As research in these fields continues to advance, the demand for such versatile and functionalized heterocyclic intermediates is only set to increase, ensuring that Thiazole-4,5-dicarboxylic acid will remain a compound of considerable scientific interest.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

- Mishra, R., & Jha, K. K. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6295.

- Kowalska, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(21), 6435.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Bentham Science Publishers. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

-

PubChem. (n.d.). Thiazole-4,5-dicarboxylic acid. Retrieved from [Link]

- Bauer, M., König, B., & Reichle, C. (2015). Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. Molecules, 20(12), 21858–21871.

- Google Patents. (2014, March 26). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World journal of methodology, 2(5), 33–41.

-

ResearchGate. (2018). Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure. Retrieved from [Link]

- Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. European Journal of Medicinal Chemistry, 114, 113-134.

- Li, Y., Wang, C., Zhang, J., & Wang, Y. (2015). Thiazolothiazole based functional metal–organic frameworks. CrystEngComm, 17(44), 8388-8413.

- Al-Ghorbani, M., & Al-Amiery, A. A. (2015). Synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1150.

- Li, Y., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 157, 114-129.

-

Baishideng Publishing Group. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. Retrieved from [Link]

- Ansari, A., Ali, A., & Asif, M. (2017). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research, 8(10), 4066-4080.

-

Defense Technical Information Center. (2005). Determination of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid in Urine and Plasma by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and V-shaped dicarboxylic acids: Syntheses, characterizations, structural diversity and optical properties. Retrieved from [Link]

- Google Patents. (2011, June 1). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2005). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Journal of analytical toxicology, 29(7), 676–681.

-

MDPI. (2020). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. Retrieved from [Link]

-

Sci-Hub. (2005). Diethyl 2-aminothiazole-4,5-dicarboxylate hemihydrate. Retrieved from [Link]

- Google Patents. (1985, October 29). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

PubMed. (2022, February 17). Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs. Retrieved from [Link]

-

MDPI. (2021, January 8). Incorporating Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging. Retrieved from [Link]

-

Slideshare. (2016, November 29). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

-

RSC Publishing. (2011). Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells. Retrieved from [Link]

-

Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Thiazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic signature of Thiazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive guide to its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Spectroscopic Overview

Thiazole-4,5-dicarboxylic acid possesses a unique electronic structure arising from the confluence of an aromatic thiazole ring and two electron-withdrawing carboxylic acid groups. This arrangement dictates a distinct spectroscopic fingerprint, which is invaluable for its identification and the analysis of its derivatives.

Caption: Molecular Structure of Thiazole-4,5-dicarboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality ¹H NMR spectrum for Thiazole-4,5-dicarboxylic acid necessitates careful consideration of its acidic nature and solubility.

Step-by-Step Methodology:

-

Solvent Selection: Due to the presence of two carboxylic acid protons and the polarity of the molecule, a deuterated polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ will solubilize the compound and allow for the observation of the exchangeable carboxylic acid protons.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Thiazole-4,5-dicarboxylic acid. The precision of this measurement is critical for potential future quantitative analysis (qNMR).

-

Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

-

Acquire the spectrum at a standard probe temperature of 298 K.

-

Set the spectral width to encompass a range of at least 0-15 ppm to ensure all signals, including the acidic protons, are captured.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A longer relaxation delay (e.g., 5 seconds) is advisable for more accurate integration of all proton signals.

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of Thiazole-4,5-dicarboxylic acid is predicted to be simple, exhibiting two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet | 1H | H2 (Thiazole ring proton) |

| > 13.0 | Broad Singlet | 2H | -COOH (Carboxylic acid protons) |

In-Depth Interpretation:

-

Thiazole Proton (H2): The proton at the C2 position of the thiazole ring is expected to appear significantly downfield, in the range of 9.0-10.0 ppm.[1][2] This pronounced deshielding is a direct consequence of the aromatic nature of the thiazole ring and the strong electron-withdrawing effects of both the ring nitrogen and the adjacent carboxylic acid groups. The signal is anticipated to be a sharp singlet as there are no neighboring protons to induce spin-spin coupling.

-

Carboxylic Acid Protons (-COOH): The two equivalent carboxylic acid protons are expected to produce a single, broad signal at a very downfield chemical shift, typically greater than 13.0 ppm in DMSO-d₆. This broadness is characteristic of exchangeable acidic protons. Their highly deshielded nature is due to the electronegativity of the attached oxygen atoms and their involvement in hydrogen bonding.

Caption: Correlation of carbons to predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy

Experimental Protocol

For a solid sample like Thiazole-4,5-dicarboxylic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard.

Step-by-Step Methodology (ATR):

-

Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

-

Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the absorptions of the carboxylic acid functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~3100 | C-H stretch (aromatic) | Weak |

| 1710 - 1680 | C=O stretch (carboxylic acid dimer) | Strong |

| ~1600 | C=N stretch (thiazole ring) | Medium |

| 1440 - 1395 | O-H bend | Medium |

| 1320 - 1210 | C-O stretch | Medium |

In-Depth Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. [3][4]This broadness is a hallmark of strong hydrogen bonding.

-

C-H Stretch: A weak band around 3100 cm⁻¹ is anticipated for the aromatic C-H stretch of the thiazole ring. [5]* C=O Stretch: A very strong and sharp absorption between 1710 and 1680 cm⁻¹ will be present, corresponding to the C=O stretching of the conjugated carboxylic acid, likely in a dimeric form. [3]* Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected to appear around 1600 cm⁻¹. [6]* Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals including the C-O stretching and O-H bending vibrations, which are useful for confirmatory identification when compared to a reference spectrum. [3][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol

UV-Vis spectroscopy will reveal the electronic transitions within the conjugated system.

Step-by-Step Methodology:

-

Solvent Selection: A polar protic solvent such as ethanol or methanol is a suitable choice, as it will dissolve the compound and has a UV cutoff well below the expected absorption of the analyte. [7][8]2. Sample Preparation:

-

Prepare a stock solution of known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill a second cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 400 nm.

-

Predicted UV-Vis Spectrum and Interpretation

| Predicted λ_max (nm) | Electronic Transition |

| ~250 - 280 | π → π* |

In-Depth Interpretation:

Thiazole-4,5-dicarboxylic acid contains a conjugated system within the thiazole ring. The presence of the carboxylic acid groups, which are electron-withdrawing, will influence the energy of the molecular orbitals. A primary absorption maximum (λ_max) is expected in the range of 250-280 nm. [9][10]This absorption corresponds to a π → π* electronic transition within the aromatic system. The extent of conjugation and the presence of auxochromic or bathochromic groups would shift this maximum. [11]For this particular molecule, the absorption is not expected to extend into the visible region, meaning the compound will appear as a white or off-white solid.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of Thiazole-4,5-dicarboxylic acid. The detailed protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The predicted data, grounded in the established principles of spectroscopy and analysis of analogous structures, offers a reliable framework for the experimental characterization of this molecule.

References

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.

- Farghaly, T. A., et al. (2024). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.

- Renier, M., et al. (2023). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles.

- Ashenhurst, J. (2016). What is UV-Vis Spectroscopy?

- University of Colorado Boulder. (n.d.). Table of IR Absorptions.

- Milkovich, S. K., et al. (2024). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)...

- UCLA Chemistry. (n.d.). IR: carboxylic acids.

- University of California, Los Angeles. (n.d.).

- Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.

- Wikipedia. (n.d.). Thiazole.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a].

- Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.

- Chemistry LibreTexts. (2024). 14.

- Merck Millipore. (n.d.). UV-Visible Solvents.

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

- ResearchGate. (2015). what is the best solvent for UV-Vis spectroscopy analysis?

- McMurry, J. (2023). 14.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Lee, Y.-L., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Hoffer, A., et al. (2004). Optical properties in the UV and visible spectral region of organic acids relevant to tropospheric aerosols. ACP.

- Chemistry For Everyone. (2025). Which Solvent Is Used In UV-Visible Spectroscopy? YouTube.

- ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- MDPI. (n.d.).

- NIH. (2025). The Optical Properties, UV-Vis.

- Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.

- The University of Liverpool Repository. (n.d.).

- ACS Publications. (n.d.).

- Web.pdx.edu. (n.d.). Table of Characteristic IR Absorptions.

- umass.edu. (n.d.). IR handout.pdf.

- ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?

- csus.edu. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

- Sci-Hub. (2007). GIAO/DFT 13 C NMR Chemical Shifts of 1,3,4-Thiadiazoles.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. UV-Visible Solvents [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility Profile of Thiazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Thiazole-4,5-dicarboxylic Acid and its Solubility

Thiazole-4,5-dicarboxylic acid is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and sulfur atoms, with two carboxylic acid groups at the 4 and 5 positions.[1] This unique molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The thiazole ring is a key component in a variety of biologically active compounds, and the dicarboxylic acid functional groups provide sites for further chemical modifications, such as esterification and condensation reactions.[1] The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from synthetic reaction conditions to formulation development in the pharmaceutical industry. A thorough understanding of its solubility in different solvent systems is paramount for its effective use.

This technical guide provides a detailed analysis of the solubility profile of thiazole-4,5-dicarboxylic acid, offering insights into its behavior in a range of solvents. We will delve into the theoretical principles governing its solubility, present available quantitative and qualitative data, and provide a detailed, field-proven experimental protocol for its determination.

The Molecular Basis of Solubility: A Theoretical Overview

The solubility of thiazole-4,5-dicarboxylic acid is dictated by the interplay of its structural features: the aromatic thiazole ring and the two polar carboxylic acid groups. This "amphiphilic" nature, possessing both hydrophobic (the thiazole ring) and hydrophilic (the carboxylic acid groups) regions, results in a varied solubility profile across different solvent classes.[1]

Polar Protic Solvents: In solvents like water, methanol, and ethanol, the primary mode of interaction is hydrogen bonding. The carboxylic acid groups of thiazole-4,5-dicarboxylic acid can act as both hydrogen bond donors (from the hydroxyl protons) and acceptors (from the carbonyl and hydroxyl oxygens). These solvents can also engage in hydrogen bonding, facilitating dissolution. However, the hydrophobic thiazole ring can limit the extent of solubility in highly polar protic solvents like water.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating thiazole-4,5-dicarboxylic acid. Their large dipole moments allow for strong dipole-dipole interactions with the polar carboxylic acid groups and the thiazole nitrogen.[1] The absence of acidic protons in these solvents prevents them from acting as hydrogen bond donors, but their ability to act as strong hydrogen bond acceptors contributes to effective solvation.

Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility of thiazole-4,5-dicarboxylic acid is expected to be very low. The highly polar carboxylic acid groups cannot be effectively solvated by these nonpolar molecules, leading to unfavorable energetics for dissolution.

The Influence of pH on Aqueous Solubility: The presence of two carboxylic acid groups and a basic nitrogen atom in the thiazole ring means that the aqueous solubility of thiazole-4,5-dicarboxylic acid is highly dependent on the pH of the solution. The compound can exist in different ionization states, which significantly impacts its polarity and, consequently, its solubility.

The thiazole nitrogen can be protonated under acidic conditions, with an estimated pKa of the conjugate acid being around 2.4.[1] The carboxylic acid groups will deprotonate as the pH increases. The speciation of the molecule at different pH ranges is as follows:[1]

-

pH < 2.5: The molecule is predominantly in its fully protonated, cationic form.

-

pH 2.5 - 4.5: The monoanionic form, where one of the carboxylic acid groups is deprotonated, is the major species.

-

pH > 4.5: The dianionic form, with both carboxylic acid groups deprotonated, becomes the dominant species.

Generally, the ionized forms of a molecule are more soluble in water than the neutral form. Therefore, the solubility of thiazole-4,5-dicarboxylic acid in aqueous solutions is expected to be lowest at its isoelectric point and increase at both lower and higher pH values.

Quantitative Solubility Profile of Thiazole-4,5-dicarboxylic Acid

The following table summarizes the available solubility data for thiazole-4,5-dicarboxylic acid in various solvents. It is important to note that much of the publicly available data is presented in ranges rather than as precise values at a specific temperature.

| Solvent Class | Solvent | Solubility (mg/mL) |

| Polar Aprotic | Dimethylformamide (DMF) | > 20[1] |

| Dimethyl sulfoxide (DMSO) | > 20[1] | |

| Dimethylacetamide (DMAc) | > 20[1] | |

| Polar Protic | Methanol | 5 - 20[1] |

| Ethanol | 5 - 20[1] | |

| Water | < 5[1] | |

| Nonpolar | Hexane | < 0.1[1] |

| Toluene | < 0.1[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol